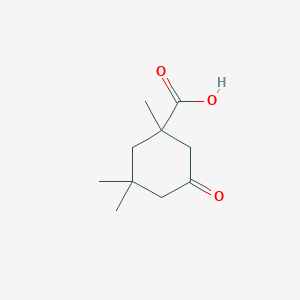

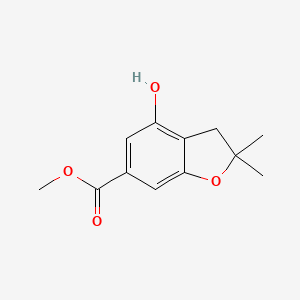

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Übersicht

Beschreibung

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Compound Isolation and Antioxidant Activities

A study on Liriope muscari led to the isolation of two new compounds along with the known compound (−)-pinoresinol. One of these compounds, closely related to the chemical structure of interest, demonstrated in vitro antioxidant activities through DPPH and ABTS scavenging methods, highlighting its potential application in oxidative stress mitigation (Li et al., 2012).

Synthesis and Polymer Modification

Another study presented the synthesis of a novel compound from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate. This compound was utilized to prepare a new AB-type monomer for high-performance polymer modification, indicating the compound's relevance in materials science and engineering (Qinglon, 2014).

Anticancer Agent Derivatives

Research into benzofuran derivatives has led to the design and synthesis of biologically stable derivatives exhibiting selective cytotoxicity against tumorigenic cell lines. These findings suggest potential therapeutic applications of such compounds in cancer treatment (Hayakawa et al., 2004).

Novel Synthetic Methods

A study described a new synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, showcasing innovative approaches to synthesizing benzofuran derivatives. This method's adaptability underscores its utility in pharmaceutical chemistry and organic synthesis (Ahn et al., 2012).

Environmental Bioremediation

Pseudomonas sp. 50432 was shown to biotransform the pesticide carbofuran into less toxic metabolites, including 4-hydroxycarbofuran. This research indicates the potential for employing microbial pathways in the bioremediation of hazardous substances, presenting an environmentally friendly approach to pollutant degradation (Chaudhry et al., 2002).

Wirkmechanismus

Target of Action

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . Therefore, the primary targets of this compound are likely to be microbial cells.

Mode of Action

Benzofuran derivatives are known to interact with microbial cells, leading to their destruction . The hydroxyl group at the 4-position may play a crucial role in this interaction .

Biochemical Pathways

Given the antimicrobial activity of similar benzofuran derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their death .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is the destruction of microbial cells, as suggested by the antimicrobial activity of similar benzofuran derivatives . This leads to the inhibition of microbial growth and potentially the resolution of microbial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogens or hydroxyl groups at the 4-position of the benzofuran ring has been found to enhance antimicrobial activity . Therefore, the chemical environment in which the compound is used can affect its efficacy. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in activity due to cellular adaptation mechanisms . Long-term exposure to this compound has been associated with sustained changes in gene expression and metabolic fluxes, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity plateaus beyond a certain dosage, indicating a saturation point for its biological effects . These findings highlight the importance of optimizing dosage regimens for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic fluxes by modulating the activity of key metabolic enzymes . For instance, this compound can inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species and enhanced antioxidant defenses . Additionally, it can affect the levels of certain metabolites, such as glucose and lipids, by altering the activity of enzymes involved in their metabolism . These effects on metabolic pathways contribute to the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, contributing to its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . The subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

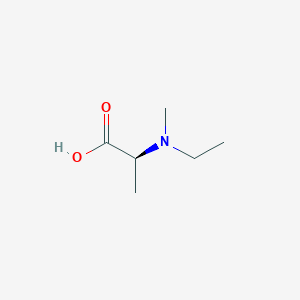

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMNNJFWLVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648629 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955884-97-6 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

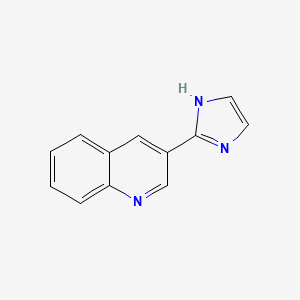

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

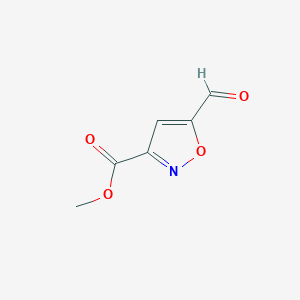

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)